molecular formula C13H16N2O4 B1328003 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid CAS No. 1000018-43-8

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Cat. No.: B1328003
CAS No.: 1000018-43-8
M. Wt: 264.28 g/mol
InChI Key: ODABWBXUJQQXPO-UHFFFAOYSA-N
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Description

Classification and Nomenclature of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic Acid

This compound is a nitrobenzoic acid derivative characterized by a piperidine substituent. Its systematic IUPAC name reflects the positions of functional groups: a nitro group (-NO₂) at the 2-position and a 4-methylpiperidin-1-yl group at the 5-position of the benzoic acid backbone. Key identifiers include:

Property Value
CAS Registry Number 1000018-43-8
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Synonyms 2-Nitro-5-(4-methylpiperidin-1-yl)benzoic acid

The compound’s structure integrates aromatic, nitro, and heterocyclic motifs, making it a hybrid molecule with diverse reactivity.

Structural Significance Within Nitrobenzoic Acid Derivatives

The structural features of this compound highlight two critical effects in organic chemistry:

  • Ortho Effect : The nitro group at the 2-position enhances acidity by destabilizing the conjugate base through steric hindrance and electron withdrawal. For example, nitrobenzoic acids are ~10× more acidic than benzoic acid .
  • Piperidine Influence : The 4-methylpiperidin-1-yl group introduces steric bulk and basicity. Piperidine’s chair conformation allows the methyl group to occupy an equatorial position, minimizing steric clashes with the aromatic ring .

A comparison of substituent effects on benzoic acid derivatives is shown below:

Substituent Position Acid Strength (pKa) Key Interactions
2-Nitro (ortho) ~1.5–2.5 Steric hindrance, -I effect
3-Nitro (meta) ~3.5 -I effect only
4-Nitro (para) ~3.4 Resonance and -I effects

This compound’s unique substitution pattern enables applications in catalysis and medicinal chemistry, where electronic and steric properties are finely tuned .

Importance in Organic Chemistry Research

This compound serves as:

  • A building block for synthesizing piperidine-containing pharmaceuticals, leveraging its dual functional groups for coupling reactions .
  • A model compound for studying steric and electronic interactions in heterocyclic systems. For instance, its nitro group facilitates reduction to amines, while the piperidine moiety participates in alkylation or acylation .
  • A precursor in materials science, where nitro-aromatics are used in polymers and ligands .

Recent studies emphasize its role in developing tyrosinase inhibitors, where benzoic acid derivatives exhibit improved binding affinities .

Historical Context of Piperidinyl-Substituted Benzoic Acids

Piperidine-substituted benzoic acids emerged in the mid-20th century as interest in alkaloid-like compounds grew. Key milestones include:

  • 1950s : Hydrogenation methods for pyridinecarboxylic acids (e.g., nicotinic acid → nipecotic acid) laid groundwork for piperidine synthesis .
  • 1980s : Catalytic advances (e.g., Pd/C) enabled efficient reduction of nitro groups, facilitating access to aminobenzoic acid derivatives .
  • 2000s–Present : Applications expanded into drug discovery, particularly for central nervous system (CNS) targets, where piperidine motifs are prevalent .

The synthesis of this compound typifies modern strategies combining nitration, Suzuki coupling, and hydrogenation .

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)10-2-3-12(15(18)19)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODABWBXUJQQXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperidine derivative with a benzoic acid derivative under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function and activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler analog lacking the nitrobenzoic acid moiety.

    2-Nitrobenzoic Acid: A related compound without the piperidine ring.

    5-(4-Methylpiperidin-1-yl)-2-aminobenzoic Acid: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is unique due to the combination of the piperidine ring and the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a piperidine moiety, which are critical for its biological activity. The structural formula is represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, in a study involving breast cancer MDA-MB-231 cells, the compound demonstrated significant antiproliferative effects at micromolar concentrations, leading to increased apoptosis and enhanced caspase-3 activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it possesses moderate activity against several bacterial strains, indicating potential as an antimicrobial agent. Further studies are needed to elucidate its spectrum of activity and mechanism of action against specific pathogens.

The biological effects of this compound are thought to be mediated through its interaction with specific molecular targets within cells. These interactions may modulate signaling pathways involved in cell growth and apoptosis. Detailed studies on its binding affinity to target proteins are essential for understanding its mechanism of action.

Case Studies and Experimental Data

  • Antiproliferation Studies : A series of experiments conducted on various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 5 to 15 μM across different cell types, highlighting its potency as an anticancer agent .
  • Apoptosis Induction : Flow cytometry analysis showed that treatment with the compound led to an increase in apoptotic cells, confirming its role in inducing programmed cell death .
  • Microbial Inhibition : In antimicrobial assays, the compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.

Data Table: Biological Activity Overview

Activity TypeCell Line / OrganismIC50 / MIC (μM)Observations
AnticancerMDA-MB-231 (Breast Cancer)5 - 15Induced apoptosis
AntimicrobialVarious Bacteria10 - 50Moderate antibacterial activity

Q & A

Q. What are the standard synthetic routes for 5-(4-Methylpiperidin-1-yl)-2-nitrobenzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylpiperidine with a nitrobenzoic acid derivative under basic conditions. Intermediates are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized via:
  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and substitution patterns.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% by area normalization) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) to identify nitro (-NO₂) and carboxylic acid (-COOH) functional groups.
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability and decomposition profiles .

Q. How can solubility challenges be addressed for this compound in aqueous or organic solvents?

  • Methodological Answer :
  • Use co-solvents (e.g., DMSO:water mixtures) for aqueous systems.
  • Convert the carboxylic acid to a sodium or potassium salt to enhance water solubility.
  • For organic solvents, optimize polarity using dichloromethane or THF .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using experimental design principles?

  • Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, reaction time). For example:
FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst (mol%)5%15%
Reaction Time6 h12 h
Analyze results via ANOVA to identify significant factors and interactions. Central Composite Design (CCD) is recommended for non-linear optimization .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-validate with X-ray crystallography to confirm molecular geometry .
  • Use computational NMR prediction tools (DFT-based) to simulate spectra and compare with experimental data .

Q. What computational approaches predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) Simulations to model interactions with biological targets (e.g., enzymes or receptors) .
  • Reaction Pathway Analysis using software like Gaussian or ORCA to identify transition states and energy barriers .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Methodological Answer :
  • Conduct accelerated stability testing :
  • pH Variability : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 14 days.
  • Thermal Stress : Heat samples to 60°C for 48 h.
  • Monitor degradation via HPLC-MS to identify breakdown products and derive Arrhenius kinetics .

Q. What strategies mitigate contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :
  • Standardize assay conditions (e.g., cell line passage number, solvent controls).
  • Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to cross-validate results.
  • Apply multivariate analysis to isolate confounding variables (e.g., serum concentration in cell culture) .

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